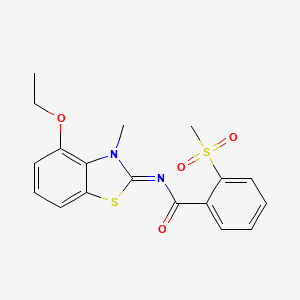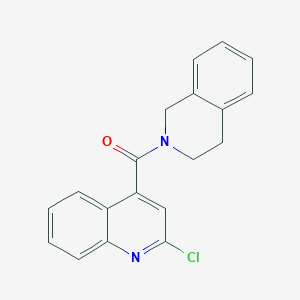![molecular formula C13H15N5O2 B2871414 N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclopropanecarboxamide CAS No. 1002933-40-5](/img/structure/B2871414.png)
N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclopropanecarboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, melting point, and more . Unfortunately, the specific physical and chemical properties for this compound are not available in the literature.Applications De Recherche Scientifique
Synthetic Pathways and Chemical Properties
- Synthesis of Pyrazolopyrimidines Derivatives : Research has focused on the synthesis of novel pyrazolopyrimidines derivatives, exploring their potential as anticancer and anti-5-lipoxygenase agents. The synthesis processes involve condensation reactions and the exploration of structure-activity relationships (SAR) to understand their biological activities (Rahmouni et al., 2016).
- Development of Pyrazolo[3,4-d]pyrimidine Ribonucleosides : Efforts have been made to prepare and test 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides for their biological activities, highlighting high-temperature glycosylation techniques and the synthesis of various analogues with potential antiviral and antitumor activities (Petrie et al., 1985).
- Microwave-Assisted Synthesis for Insecticidal and Antibacterial Applications : The use of microwave irradiation has been investigated for the synthesis of pyrimidine linked pyrazol-3-yl amines, exploring their insecticidal and antimicrobial potentials. This research highlights the importance of innovative synthesis methods in developing bioactive compounds (Deohate & Palaspagar, 2020).
Biological Activities and Applications
- Anticancer and Antimicrobial Activities : Compounds synthesized from pyrazolopyrimidine scaffolds have been evaluated for their cytotoxic and antimicrobial activities, demonstrating potential as novel therapeutic agents. The studies involve comprehensive structure-activity relationship analyses to optimize their efficacy (Lukić et al., 2017).
- Kinase Inhibition for Cancer Treatment : Research into pyrido[2,3-d]pyrimidines has shown that these compounds possess significant anticancer activities against various cancer cell lines by inhibiting multiple kinases involved in tumor growth and proliferation. This includes detailed molecular docking studies to understand their mechanism of action (Elzahabi et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-7-6-11(19)16-13(14-7)18-10(5-8(2)17-18)15-12(20)9-3-4-9/h5-6,9H,3-4H2,1-2H3,(H,15,20)(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGQCHVYORXQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate](/img/structure/B2871331.png)
![3-(4-Fluorobenzyl)-8-isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2871332.png)
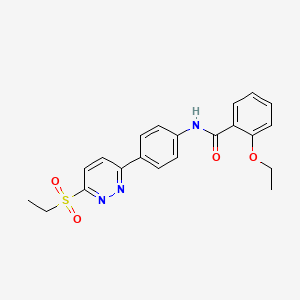

![N-[2-(propan-2-ylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2871336.png)
![4-methyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide](/img/structure/B2871338.png)
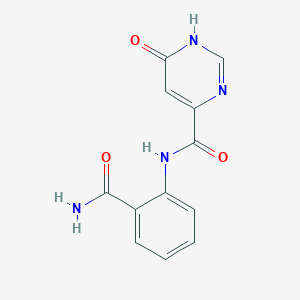
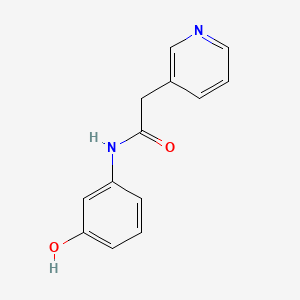
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2871341.png)
![4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol](/img/structure/B2871342.png)
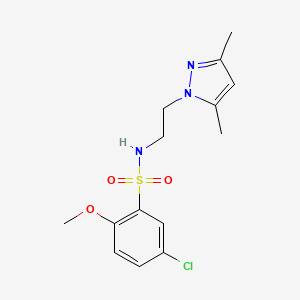
![5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2871347.png)
